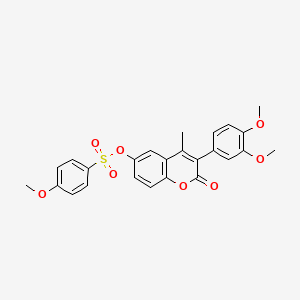

3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-methoxybenzenesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-methoxybenzenesulfonate” is a complex organic molecule. It contains a chromen-6-yl group, which is a bicyclic structure found in many natural products, including some flavonoids. The molecule also contains methoxy (OCH3) and phenyl (C6H5) groups, which are common in many organic compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis

The chemical reactivity of this compound would depend on the functional groups present. The methoxy groups might be susceptible to demethylation reactions, and the chromen-6-yl group might undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of multiple aromatic rings and methoxy groups in this compound suggests that it would likely be relatively non-polar and insoluble in water .Aplicaciones Científicas De Investigación

Anticancer Potential and HIF-1 Pathway Inhibition

Compounds structurally similar to 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-methoxybenzenesulfonate have been studied for their anticancer properties, particularly through the inhibition of the Hypoxia-Inducible Factor-1 (HIF-1) pathway. This pathway is crucial for tumor growth and adaptation under hypoxic conditions. Studies reveal that modifications in the chemical structure can enhance the compound's solubility and potency against cancer cells, indicating the potential for further development as cancer therapeutics (Mun et al., 2012), (Wang et al., 2012).

Chemical Synthesis and Modification

Research has also focused on the synthesis and complexation study of chromenone crown ethers, exploring their potential in creating stable complexes with various ions. This has implications for the development of new materials with specific optical or chemical properties (Gündüz et al., 2006).

Antioxidant Activities

Phenol derivatives synthesized from similar compounds demonstrate significant antioxidant activities, suggesting their use in preventing oxidative stress-related diseases. These findings highlight the importance of structural modifications in enhancing biological activities and could lead to the development of new antioxidant agents (Artunç et al., 2020).

Molecular Characterization and COX-2 Inhibition

A novel compound with a similar structure was characterized for its selective COX-2 inhibitory activity, indicating potential as an anti-inflammatory agent. The detailed molecular characterization and in silico studies provide insights into the compound's binding interactions, offering a foundation for the development of new therapeutics (Rullah et al., 2015).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yl] 4-methoxybenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22O8S/c1-15-20-14-18(33-34(27,28)19-9-6-17(29-2)7-10-19)8-12-21(20)32-25(26)24(15)16-5-11-22(30-3)23(13-16)31-4/h5-14H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAVNFUIXQDOOKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)OC)C4=CC(=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22O8S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(Thiophene-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2718347.png)

![2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2718351.png)

![(2Z)-2-amino-3-{[(2E)-4-oxo-4-phenylbut-2-en-2-yl]amino}but-2-enedinitrile](/img/structure/B2718353.png)

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-(m-tolyl)acetamide](/img/structure/B2718357.png)

![4-ethoxy-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide](/img/structure/B2718361.png)

![5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2718363.png)

![2-ethoxy-5-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2718366.png)

![Ethyl 7-(4-(difluoromethoxy)phenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2718370.png)